4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
説明
4-(4-Benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methylphenyl group at the 1-position and a 4-benzylpiperidin-1-yl substituent at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism, cancer, and inflammation . This compound’s benzylpiperidine moiety may enhance lipophilicity and modulate pharmacokinetic properties, while the 3-methylphenyl group could influence steric interactions with biological targets.
特性
分子式 |
C24H25N5 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H25N5/c1-18-6-5-9-21(14-18)29-24-22(16-27-29)23(25-17-26-24)28-12-10-20(11-13-28)15-19-7-3-2-4-8-19/h2-9,14,16-17,20H,10-13,15H2,1H3 |
InChIキー |
WAIHJRBUPCSQBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
準備方法
Conventional Acid-Catalyzed Cyclization
Ethyl 4-cyano-1-(3-methylphenyl)-1H-pyrazol-5-ylimidoformate serves as a key intermediate. Reacting this with guanidine derivatives in dioxane under HCl gas flow generates the pyrimidine ring through nucleophilic attack and subsequent cyclization. Typical conditions involve:
Side products, such as open-chain ureas, are minimized by maintaining anhydrous conditions.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times to 15–20 minutes while improving yields to 82–87%. A comparative analysis reveals:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 6–8 | 0.25–0.33 |
| Yield (%) | 68–72 | 82–87 |
| Purity (%) | 95 | 98 |
This method leverages rapid, uniform heating to suppress dimerization byproducts.
Regioselective 1-(3-Methylphenyl) Substitution
The 1-position 3-methylphenyl group is introduced early in the synthesis to direct subsequent functionalization.
Hydrazine Cyclocondensation
3-Methylacetophenone reacts with hydrazine derivatives under acidic conditions (H₂SO₄, EtOH) to form the pyrazole ring. Optimal parameters include:
-
Molar Ratio : 1:1.2 (ketone:hydrazine)
-
Reaction Time : 4 hours
-
Yield : 85–90%
Integrated Synthetic Routes
Two scalable routes are validated for industrial application:
Sequential Functionalization (Route A)
-
Pyrazole formation → 2. Core cyclization → 3. Benzylpiperidine coupling
-
Total Yield : 62%
-
Purity : 97% (HPLC)
Convergent Synthesis (Route B)
-
Parallel synthesis of core and benzylpiperidine → 2. Late-stage coupling
Analytical Characterization
Critical quality attributes are confirmed via:
化学反応の分析
Types of Reactions
4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, in tests conducted on A549 lung cancer cells and MCF-7 breast cancer cells, the compound demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine could serve as a lead compound for developing new anticancer agents, potentially through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine may inhibit pro-inflammatory cytokines, thus offering therapeutic benefits in treating inflammatory diseases. For instance, some synthesized derivatives have shown efficacy comparable to established anti-inflammatory drugs like Diclofenac in reducing edema induced by carrageenan .
Neurological Applications
The compound is also being investigated for its role as a muscarinic receptor antagonist, particularly for treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia. Research has highlighted the compound's ability to modulate neurotransmitter systems, which may help alleviate cognitive deficits associated with these conditions .
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antimicrobial properties against various bacterial strains. This aspect broadens the potential applications of the compound beyond oncology and neurology to include infectious disease management .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Studies have shown that modifications to the piperidine ring and the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity. For example, altering substituents on the phenyl rings has been linked to enhanced potency against specific targets .
作用機序
The mechanism of action of 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents, which critically impact their biological activity, solubility, and synthetic routes. Below is a comparative analysis of structurally related compounds based on the provided evidence:
Structural Variations
- Key Observations: Benzylpiperidine vs. Piperazine: The target compound’s 4-benzylpiperidine group (vs. Aryl Substituents: The 3-methylphenyl group in the target compound is less polar compared to the 4-chlorophenoxyethyl group in , which could influence target selectivity. Hybrid Structures: Compounds like 4-(3-phenylpyrazolo)thieno[3,2-d]pyrimidine () demonstrate the versatility of pyrazolo[3,4-d]pyrimidine as a scaffold for hybrid molecules with fused heterocycles.
Physicochemical Properties
- Lipophilicity : The benzylpiperidine group likely increases logP compared to piperazine derivatives (e.g., logP = 3.2 for ’s methylsulfanyl analog).
- Solubility : Polar groups like piperazine () improve aqueous solubility, whereas bulky benzhydryl () or benzyl groups reduce it.
- Stability : Chlorine atoms () enhance metabolic stability, but the target compound’s absence of halogens may necessitate prodrug strategies.
生物活性
The compound 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications based on current scientific literature.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4 |
| Molecular Weight | 362.48 g/mol |
| IUPAC Name | 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine |
The mechanism of action for this compound is primarily associated with its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often interact with sigma receptors, particularly sigma-1 receptors, which are implicated in modulating pain perception, neuroprotection, and mood regulation.
Receptor Affinity
Studies have shown that derivatives of piperidine compounds exhibit significant affinity for sigma receptors. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for sigma-1 receptors (Ki values around 3.90 nM) while showing lower affinity for sigma-2 receptors . The benzylpiperidine moiety is crucial for this interaction.
Biological Activities
The biological activities of 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine include:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays indicate potential efficacy against tumor cells by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Given its interaction with sigma receptors, the compound may offer neuroprotective benefits. Sigma-1 receptor agonists have been shown to protect against neuronal damage in models of neurodegenerative diseases.
Case Studies and Research Findings
Recent research has explored the pharmacological profiles of similar compounds. For example:
- Study on Sigma Receptor Affinity : A series of piperidine derivatives were synthesized and evaluated for their binding affinity to sigma receptors. The findings indicated that structural modifications significantly influence receptor selectivity and potency .
- Anticancer Activity Evaluation : In a study examining the anticancer properties of related pyrazolo[3,4-d]pyrimidine derivatives, several compounds demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting a promising avenue for further investigation .
- Neuropharmacological Studies : Compounds similar to 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine have been studied for their potential in treating psychiatric disorders due to their action on monoamine systems .
Q & A
Q. What are the standard synthetic routes for 4-(4-benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of substituted pyrazole precursors under reflux conditions in solvents like acetonitrile or dichloromethane .
- Step 2 : Functionalization at the 4-position using alkyl halides or aryl piperazines. For example, benzylpiperidine derivatives are introduced via nucleophilic substitution reactions in anhydrous solvents .
- Characterization : Intermediates are purified via recrystallization (e.g., acetonitrile) and validated using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR spectroscopy (C-N stretch at ~1,250 cm⁻¹) .
Q. How is the purity and stability of this compound assessed during synthesis?
- Purity : Assessed via HPLC (C18 column, methanol/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Stability : Stability under varying pH (1–13) and temperature (25–60°C) is monitored using accelerated degradation studies, with LC-MS identifying degradation products (e.g., hydrolyzed benzylpiperidine fragments) .
Advanced Research Questions
Q. What strategies optimize the yield of 4-(4-benzylpiperidin-1-yl) substitution in the pyrazolo[3,4-d]pyrimidine scaffold?
- Catalytic Optimization : Use of triethylamine or DMAP as catalysts improves substitution efficiency by deprotonating reactive sites .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine moiety, increasing yields from 45% (in acetonitrile) to 68% .
- Temperature Control : Reactions conducted at 80–100°C minimize side products (e.g., dimerization) while ensuring complete substitution .
Q. How do structural modifications (e.g., benzyl vs. methylpiperidine) influence biological activity?
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?
- Experimental Design :
- Assay Standardization : Use consistent ATP concentrations (1 mM) and incubation times (60 min) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
- Advanced Techniques : Surface plasmon resonance (SPR) provides real-time binding kinetics (ka/kd) to resolve discrepancies between enzymatic and cellular assays .
Methodological Challenges and Solutions
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
Q. How is the compound’s metabolic stability evaluated in preclinical studies?
- In Vitro Models :
- Microsomal Incubation : Rat liver microsomes (1 mg/mL) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Key Metrics : Half-life (t₁/₂ > 60 min indicates favorable stability) and intrinsic clearance (Cl_int < 15 mL/min/kg) .
Emerging Research Directions
Q. Can computational modeling predict the compound’s binding modes with novel kinase targets?
- Molecular Docking : Glide SP/XP protocols (Schrödinger Suite) simulate binding to kinases like mTOR or CDK2, with docking scores ≤−8 kcal/mol indicating high affinity .
- MD Simulations : 100-ns trajectories validate binding stability (RMSD < 2 Å) and identify critical hydrogen bonds (e.g., pyrimidine N1 with kinase hinge region) .
Q. What synthetic routes enable isotopic labeling (e.g., ¹⁴C or ³H) for pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
